molecular formula C17H17N3O4S2 B2785059 4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide CAS No. 1008215-09-5

4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide

Cat. No. B2785059
M. Wt: 391.46
InChI Key: DTPHLHXUTCCPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide, commonly known as DMTS, is a sulfonamide compound that has been extensively studied for its potential use as an anticancer agent. DMTS has shown promising results in preclinical studies and has been shown to inhibit the growth of various cancer cell lines.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide' involves the reaction of 3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.

Starting Materials
3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid, 4-aminobenzenesulfonamide, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), sodium borohydride

Reaction
Step 1: 3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid is dissolved in a suitable solvent such as dichloromethane or dimethylformamide (DMF)., Step 2: To the solution, 4-aminobenzenesulfonamide, DCC, and DMAP are added and the reaction mixture is stirred at room temperature for several hours., Step 3: The reaction progress is monitored by TLC or HPLC., Step 4: Once the reaction is complete, the solvent is evaporated and the resulting crude product is purified by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 5: The purified intermediate is dissolved in a suitable solvent such as methanol or ethanol., Step 6: To the solution, sodium borohydride is added slowly with stirring at room temperature., Step 7: The reaction progress is monitored by TLC or HPLC., Step 8: Once the reaction is complete, the solvent is evaporated and the resulting crude product is purified by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 9: The final product is obtained as a white solid and characterized by various spectroscopic techniques such as NMR and mass spectrometry.

Mechanism Of Action

The mechanism of action of DMTS is not fully understood, but it is thought to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many different types of cancer and is involved in the regulation of the tumor microenvironment. By inhibiting the activity of CAIX, DMTS may disrupt the tumor microenvironment and inhibit the growth and metastasis of cancer cells.

Biochemical And Physiological Effects

DMTS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. DMTS has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system.

Advantages And Limitations For Lab Experiments

One of the main advantages of DMTS for lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a useful tool for studying cancer biology and for developing new cancer therapies. However, one limitation of DMTS is its potential toxicity, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on DMTS. One area of interest is the development of new formulations and delivery methods for DMTS, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMTS therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DMTS in humans.

Scientific Research Applications

DMTS has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. DMTS has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-10-3-6-13(9-11(10)2)20-16(21)15(25-17(20)22)19-12-4-7-14(8-5-12)26(18,23)24/h3-9,15,19H,1-2H3,(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPHLHXUTCCPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.